molecular formula C9H12N2O B2857434 2-Amino-N-(3-methylphenyl)acetamide CAS No. 167264-91-7

2-Amino-N-(3-methylphenyl)acetamide

Cat. No. B2857434
CAS RN: 167264-91-7
M. Wt: 164.208
InChI Key: RKUWYOYIEYJVPG-UHFFFAOYSA-N
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Description

“2-Amino-N-(3-methylphenyl)acetamide” is an organic compound with the molecular formula C9H12N2O . It is also known by other names such as N-(3-aminomethyl-phenyl)-acetamide .


Synthesis Analysis

While specific synthesis methods for “2-Amino-N-(3-methylphenyl)acetamide” were not found, similar compounds have been synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-(3-methylphenyl)acetamide” consists of a central carbon atom bonded to an amide group (CONH2) and a 3-methylphenyl group . The exact 3D structure can be determined using computational chemistry methods .


Physical And Chemical Properties Analysis

“2-Amino-N-(3-methylphenyl)acetamide” is a solid under normal conditions . It has a molecular weight of 164.20 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Transient Directing Group in Organic Synthesis 2-Amino-N-(3-methylphenyl)acetamide has been used as a simple, efficient, and commercially available L,L-type transient directing group (TDG) in the Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields . This approach offers valuable insights for exploiting novel L,L-type TDGs .

Framework for Selective SIRT2 Inhibition

A structural motif representing a framework for selective SIRT2 inhibition has been identified using 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide . SIRT2, a class III histone deacetylase family member, possesses NAD+ dependent lysine deacetylase/deacylase activity . Dysregulation of SIRT2 has been implicated in the pathogenesis of several diseases, including neurological and metabolic disorders and cancer . Thus, SIRT2 emerges as a potential therapeutic target .

Thermochemistry Data

The National Institute of Standards and Technology (NIST) provides condensed phase thermochemistry data for 2-Amino-N-(3-methylphenyl)acetamide . This data can be useful in various scientific research applications, including computational chemistry, thermodynamic calculations, and material science .

Structural Analysis

The structural analysis of 2-Amino-N-(3-methylphenyl)acetamide can provide insights into its physical and chemical properties . This information can be used in various fields, such as drug design, material science, and environmental science .

properties

IUPAC Name

2-amino-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYOYIEYJVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-methylphenyl)acetamide

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